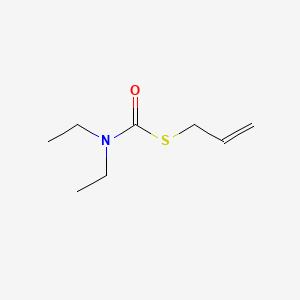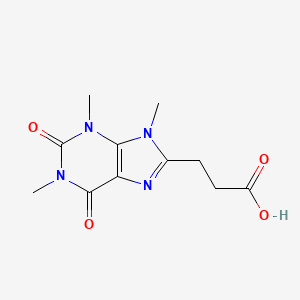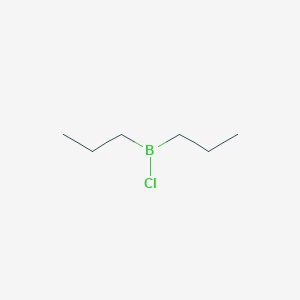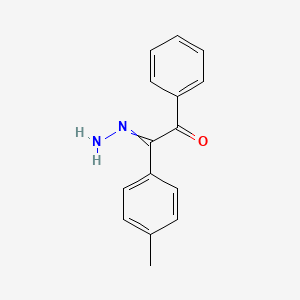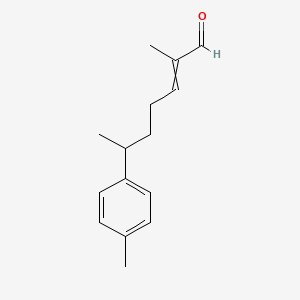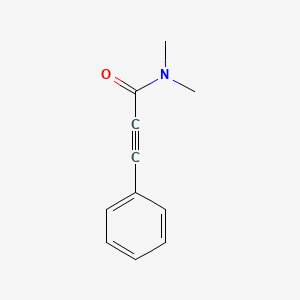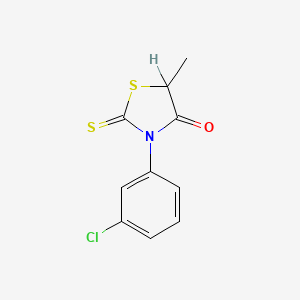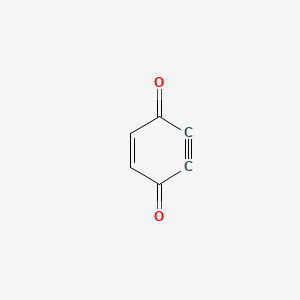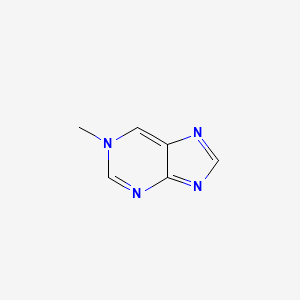
1-methyl-1H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1H-purine is a heterocyclic aromatic organic compound that belongs to the purine family. Purines are nitrogen-containing heterocycles that play a crucial role in various biological processes. This compound is structurally characterized by a fused pyrimidine and imidazole ring, making it a significant compound in both organic chemistry and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-purine can be synthesized through several methods. One common approach involves the methylation of purine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-1H-purine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
- Oxidation of this compound can produce 1-methyl-6-oxo-1H-purine.
- Reduction can yield 1-methyl-1,2-dihydro-1H-purine.
- Substitution reactions can introduce various substituents, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1H-purine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to nucleic acids and enzyme interactions.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-methyl-1H-purine involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. For instance, it may inhibit purine nucleoside phosphorylase, affecting nucleotide metabolism. The compound’s effects are mediated through binding to active sites on target proteins, altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Purine: The parent compound of 1-methyl-1H-purine, lacking the methyl group.
Adenine: A purine derivative with an amino group at the 6-position.
Guanine: Another purine derivative with an amino group at the 2-position and a keto group at the 6-position.
Uniqueness: this compound is unique due to its specific methylation, which can influence its chemical reactivity and biological activity. The presence of the methyl group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from other purine derivatives.
Eigenschaften
CAS-Nummer |
21802-40-4 |
|---|---|
Molekularformel |
C6H6N4 |
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
1-methylpurine |
InChI |
InChI=1S/C6H6N4/c1-10-2-5-6(9-4-10)8-3-7-5/h2-4H,1H3 |
InChI-Schlüssel |
HOQHWHPHNGJCIX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C2C(=NC=N2)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[4.2.0]oct-7-en-2-one](/img/structure/B14704312.png)

![1,6-Diazabicyclo[4.3.1]decane](/img/structure/B14704343.png)
